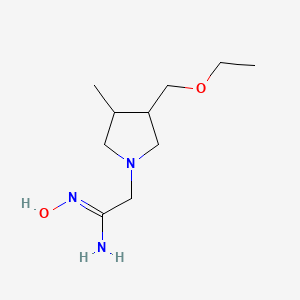

(Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N'-hydroxyacetimidamide

Description

Properties

Molecular Formula |

C10H21N3O2 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C10H21N3O2/c1-3-15-7-9-5-13(4-8(9)2)6-10(11)12-14/h8-9,14H,3-7H2,1-2H3,(H2,11,12) |

InChI Key |

DOJHBPNEGKNDPI-UHFFFAOYSA-N |

Isomeric SMILES |

CCOCC1CN(CC1C)C/C(=N/O)/N |

Canonical SMILES |

CCOCC1CN(CC1C)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

Substitution Reactions: The ethoxymethyl and methyl groups are introduced through nucleophilic substitution reactions. For example, the ethoxymethyl group can be added using ethyl chloroacetate in the presence of a base.

Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the pyrrolidine derivative with hydroxylamine and an appropriate acylating agent, such as acetic anhydride, to form the hydroxyacetimidamide group.

Industrial Production Methods

Industrial production of (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Substituent Effects on Bioactivity: The 4-chlorophenyl derivative () exhibits carbonic anhydrase inhibition due to its electron-withdrawing chlorine atom, which enhances binding to the enzyme's active site . The 3-chlorophenyl analog () was used in antimalarial research, where the chloro group’s position likely optimizes interactions with Plasmodium enzymes .

Physicochemical Properties :

- The target compound’s ethoxymethyl group increases hydrophobicity compared to unsubstituted analogs like compound 38 (), which has higher aqueous solubility due to the lack of bulky substituents .

- The methyl group on the pyrrolidine ring may reduce metabolic degradation, a common issue with unsubstituted heterocycles.

Synthetic Utility :

- The target compound’s synthesis (as per ) involves pyridine-mediated acetylation, a method distinct from the oxadiazole-forming reactions used for antimalarial analogs () .

Biological Activity

Overview of (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N'-hydroxyacetimidamide

This compound belongs to a class of molecules that may exhibit significant pharmacological activities due to their structural characteristics. The presence of a hydroxamic acid moiety often confers interesting biological properties, particularly in enzyme inhibition and modulation of biochemical pathways.

1. Enzyme Inhibition

Compounds with a hydroxamic acid functional group are known to inhibit various metalloproteinases and other enzymes. This inhibition can be crucial for therapeutic applications, especially in cancer treatment, where matrix metalloproteinases (MMPs) play a role in tumor invasion and metastasis.

2. Antimicrobial Activity

Research indicates that derivatives similar to this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents.

3. Central Nervous System Effects

Given the pyrrolidine ring's presence, compounds in this category may influence neurotransmitter systems. Some studies indicate that pyrrolidine derivatives can affect cholinergic pathways, potentially leading to applications in neurodegenerative diseases or cognitive enhancement.

4. Anticancer Properties

The ability of hydroxamic acids to inhibit histone deacetylases (HDACs) is well-documented, leading to their exploration as anticancer agents. The modulation of gene expression through HDAC inhibition can induce apoptosis in cancer cells and is a promising area for therapeutic development.

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Hydroxamic Acid Derivative A | MMP Inhibition | 50 | |

| Pyrrolidine Analog B | Antibacterial | 30 | |

| Hydroxamic Acid C | HDAC Inhibition | 15 |

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various hydroxamic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for development into therapeutic agents.

Case Study 2: HDAC Inhibition in Cancer Therapy

In vitro studies demonstrated that a related compound significantly inhibited HDAC activity in cancer cell lines, leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes. This mechanism highlights the potential application of this compound in cancer treatment strategies.

Q & A

Q. Methodology :

- Experimental : Compare (Z)- and (E)-isomers using circular dichroism (CD) to assess conformational stability.

- Computational : Perform docking studies with protein data bank (PDB) structures (e.g., cytochrome P450) to map stereochemical binding preferences .

Table 1: Structural Analogs and Biological Activities

| Compound | Structural Features | Reported Bioactivity | Reference |

|---|---|---|---|

| 4-Methylpyrrolidine | Pyrrolidine ring | Antimicrobial | |

| Hydroxylamine Derivatives | Hydroxyl group | Enzyme Inhibition | |

| Acetamide Derivatives | Amide bond | Cytotoxic Effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.